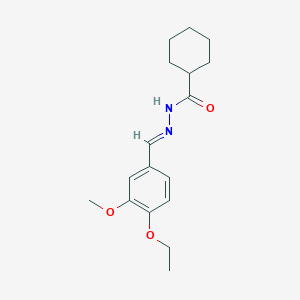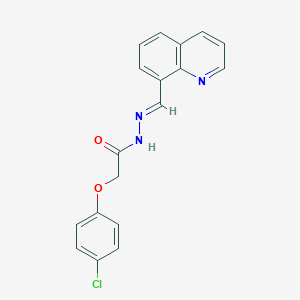
N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide involves acid-catalyzed reactions, typically employing benzaldehyde derivatives and hydrazide in ethanol under reflux conditions. For example, a yield of 88% was reported for a similar compound using 4-methoxybenzaldehyde and a triazole-carbohydrazide derivative (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through various spectroscopic methods, including infrared, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction. For instance, structural elucidation of a methoxybenzylidene derivative revealed detailed molecular geometry and confirmed the E-configuration of hydrazonoic groups (Karrouchi et al., 2021).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors, including their ability to form complexes with metals, which is evident in the synthesis of dioxomolybdenum(VI) complexes. The coordination chemistry of these compounds often involves the phenolate O, imine N, and enolic O atoms (Gao, 2011).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for understanding the application potential of these compounds. For example, their crystallization behavior in various space groups has been detailed through X-ray diffraction studies, providing insights into their solid-state properties (Zhu, 2011).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the molecular structure. For instance, density functional theory (DFT) and Hirshfeld surface analysis have been used to explore the electron distribution, reactivity, and intermolecular interactions of similar compounds (Somagond et al., 2018).
Scientific Research Applications
Synthesis and Structural Characterization
N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide belongs to a class of compounds known as Schiff bases, which have been synthesized and characterized through various methods. For instance, Alotaibi et al. (2018) successfully synthesized a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, and confirmed its structure using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis Alotaibi et al., 2018.
Biological Activities
The biological screenings of Schiff base compounds, including those structurally related to N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide, have shown remarkable activities across various domains. Sirajuddin et al. (2013) reported that synthesized Schiff base compounds exhibited significant antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds also demonstrated an ability to interact with Salmon sperm DNA through an intercalation mode of interaction, highlighting their potential in therapeutic and biological research applications Sirajuddin et al., 2013.
Antimicrobial and Antioxidant Properties
Kumar et al. (2011) conducted a study on a series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, which are related to N'-(4-ethoxy-3-methoxybenzylidene)cyclohexanecarbohydrazide. They found that compounds with specific substituents on the phenyl ring exhibited notable antimicrobial activity. A QSAR investigation further highlighted the significance of molecular connectivity indices in describing antimicrobial activity, suggesting these compounds' potential in developing new antimicrobial agents Kumar et al., 2011.
properties
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-15-10-9-13(11-16(15)21-2)12-18-19-17(20)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFQPFSARSUPBY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)


![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)